![molecular formula C20H21NO4 B2901506 Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate CAS No. 349440-81-9](/img/structure/B2901506.png)
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate, also known as MPPC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
作用機序
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate is known to bind to specific receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate their activity, leading to changes in neuronal signaling and neurotransmitter release. Additionally, this compound has been shown to block certain ion channels, including the voltage-gated potassium channel, which can lead to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor or ion channel being targeted. For example, this compound has been shown to enhance NMDA receptor activity, which can lead to increased synaptic plasticity and improved learning and memory. Additionally, this compound has been shown to activate the sigma-1 receptor, which can lead to neuroprotective effects and the modulation of various cellular signaling pathways.
実験室実験の利点と制限
One advantage of using Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate in lab experiments is its high potency and selectivity for specific receptors and ion channels. This allows researchers to study the effects of this compound on specific cellular processes with minimal off-target effects. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate. One area of interest is the development of new drugs based on the structure of this compound, which could have therapeutic benefits for a range of diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and how it interacts with specific receptors and ion channels. Finally, more studies are needed to determine the long-term effects of this compound on cellular processes and to investigate its potential as a therapeutic agent.
合成法
The synthesis of Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate involves the reaction of 1-(2-phenoxyphenyl)piperidin-4-one with methyl chloroformate in the presence of a base. The resulting product is then purified through recrystallization, yielding this compound as a white crystalline solid.
科学的研究の応用
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting diseases such as cancer and Alzheimer's. In neuroscience, this compound has been used as a tool to study the role of specific neurotransmitter receptors in the brain. In pharmacology, this compound has been studied for its potential to modulate ion channels and receptors, which could lead to the development of new drugs with therapeutic benefits.
特性
IUPAC Name |
methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)15-11-13-21(14-12-15)19(22)17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNEKVGXWSCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

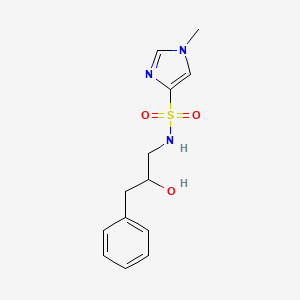
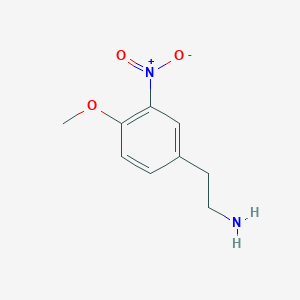
![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)
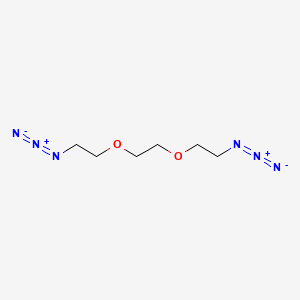
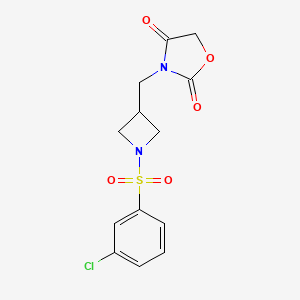
![2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2901431.png)
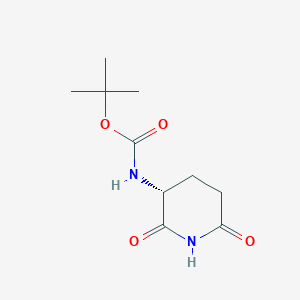
![5-Cyclopropyl-3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B2901437.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![8-(4-benzylpiperazin-1-yl)-7-{3-[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901440.png)
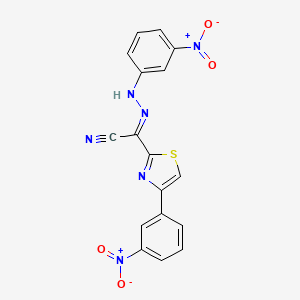

![3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2901444.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)